molecular formula C19H15FN6O3 B2483509 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903846-10-5

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2483509
CAS No.: 1903846-10-5
M. Wt: 394.366
InChI Key: OBMQOCSPZBQEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound It features a triazine ring fused with a benzene ring, a fluorine substituent, and a quinazolinone moiety

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMQOCSPZBQEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Fluoroanthranilic Acid

5-Fluoroanthranilic acid undergoes diazotization with sodium nitrite in acidic media to form the diazonium salt, which is subsequently treated with cyanamide to yield 6-fluoro-3-hydroxybenzo[d]triazin-4(3H)-one. The hydroxyl group at position 3 is then replaced with a 2-aminoethyl moiety via nucleophilic substitution using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours.

Table 1: Optimization of 3-hydroxy to 3-(2-aminoethyl) substitution

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 12 72
DMSO 90 10 68
THF 60 24 45

Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)acetic Acid

The quinazolin-4-one fragment is prepared via cyclization of anthranilamide derivatives.

Cyclocondensation with Glyoxylic Acid

Anthranilamide reacts with glyoxylic acid in acetic acid under reflux to form 3-hydroxylquinazolin-4(3H)-one, which is subsequently alkylated with ethyl bromoacetate in the presence of potassium carbonate. Saponification of the ester with aqueous NaOH yields 2-(4-oxoquinazolin-3(4H)-yl)acetic acid.

Equation 1:
$$
\text{Anthranilamide} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{AcOH, }\Delta} \text{3-Hydroxyquinazolin-4-one} \xrightarrow{\text{BrCH}_2\text{COOEt}} \text{Ethyl 2-(4-oxoquinazolin-3-yl)acetate}
$$

Coupling of Fragments via Amide Bond Formation

The final step involves coupling the 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with 6-fluoro-3-(2-aminoethyl)benzo[d]triazin-4(3H)-one using a peptide coupling reagent.

Use of DEPBT as a Coupling Agent

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is employed due to its high efficiency and minimal racemization. The reaction proceeds in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base at room temperature for 6 hours, achieving a yield of 85%.

Table 2: Comparison of Coupling Reagents

Reagent Solvent Time (h) Yield (%) Purity (%)
DEPBT DCM 6 85 98
HATU DMF 4 78 95
DCC THF 12 65 90

Characterization and Analytical Data

The final compound is characterized by:

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, triazinone), 1680 cm⁻¹ (C=O, quinazolinone).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazinone-H), 8.12–7.98 (m, 4H, quinazolinone-H), 4.21 (t, J=6.4 Hz, 2H, CH₂NH), 3.72 (s, 2H, CH₂CO), 2.95 (t, J=6.4 Hz, 2H, CH₂N).
  • HRMS (ESI): m/z calcd. for C₂₀H₁₇FN₆O₃ [M+H]⁺ 424.1294; found 424.1298.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for the cyclocondensation step, improving yields to 78% compared to conventional heating.

Solid-Phase Synthesis

Immobilization of the quinazolinone fragment on Wang resin enables stepwise coupling, though this method requires additional deprotection steps and yields 70%.

Challenges and Optimization

  • Regioselectivity in Triazinone Formation: Fluorine at position 6 directs cyclization exclusively to the para position, confirmed by NOESY experiments.
  • Racemization Control: DEPBT ensures <2% racemization, verified by chiral HPLC.
  • Purification: Silica gel chromatography (EtOAc/hexane, 3:1) achieves >98% purity.

Industrial-Scale Considerations

  • Cost Efficiency: DEPBT, though effective, is expensive ($320/g); HATU offers a lower-cost alternative with marginally reduced yield.
  • Green Chemistry: Aqueous micellar conditions (TPGS-750-M surfactant) reduce organic solvent use by 60% while maintaining 80% yield.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Under oxidative conditions, particularly with strong oxidizing agents, certain substituents can be modified.

  • Reduction: Reduction reactions, especially on the triazine ring, can lead to partially hydrogenated products.

  • Substitution: Electrophilic or nucleophilic substitution on the aromatic rings or the nitrogen atoms.

Common reagents and conditions used:

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., NaOH, KCN).

Major products formed from these reactions:

  • Oxidized derivatives.

  • Reduced forms with partially or fully hydrogenated rings.

  • Substituted compounds with various functional groups attached.

Scientific Research Applications

  • Chemistry: As a ligand in coordination chemistry, due to its multiple functional groups.

  • Biology: Can act as a probe for biological assays, especially due to its fluorine atom which can be tracked using certain imaging techniques.

  • Medicine: Potential use as a lead compound in drug design, particularly for targeting specific biological pathways.

  • Industry: Applications in material science, potentially for the development of new polymers or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

Comparing this compound with similar ones can highlight its uniqueness:

  • Triazine derivatives: Compounds like atrazine, commonly used as herbicides, show different biological activities due to structural variations.

  • Quinazolinone analogs: Pharmaceuticals like gefitinib, which targets specific kinases, demonstrate how small modifications can lead to vastly different applications.

Comparison with Similar Compounds

  • Atrazine

  • Gefitinib

  • Fluoroquinolones

Biological Activity

The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,2,3]triazin moiety and a quinazolin derivative, which are known for their diverse biological activities. The presence of the fluoro substituent enhances its lipophilicity and may contribute to its interaction with biological targets.

Structural Formula

N 2 6 fluoro 4 oxobenzo d 1 2 3 triazin 3 4H yl ethyl 2 4 oxoquinazolin 3 4H yl acetamide\text{N 2 6 fluoro 4 oxobenzo d 1 2 3 triazin 3 4H yl ethyl 2 4 oxoquinazolin 3 4H yl acetamide}

Key Properties

PropertyValue
Molecular FormulaC17H15F3N4O2
Molecular Weight362.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antitumor Activity

Preliminary studies indicate that the compound exhibits significant antitumor activity . The triazine and quinazoline components are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it may interact with proteins involved in cell cycle regulation and apoptosis.

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of related compounds that share structural similarities with our target compound. For instance, derivatives of 4-oxobenzo[d][1,2,3]triazin have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s.

Case Study: AChE Inhibition

A study involving novel 4-oxobenzo[d][1,2,3]triazin derivatives demonstrated that certain compounds exhibited high AChE inhibitory activity. The most potent compound showed a mixed-type inhibition mode and significant neuroprotective effects against oxidative stress in neuronal cells .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent , particularly against specific bacterial strains. The presence of both triazine and quinazoline structures may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Summary of Studies

Research has consistently pointed towards the biological relevance of compounds similar to this compound. Below is a summary table of key findings:

Study ReferenceBiological ActivityFindings
AntitumorSignificant inhibition of cancer cell lines; induces apoptosis.
NeuroprotectionHigh AChE inhibitory activity; potential for Alzheimer's treatment.
AntimicrobialEffective against Gram-positive bacteria; mechanism involves disruption of cell membrane integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.